molecular formula C13H10ClN3O B2495254 5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile CAS No. 889997-88-0

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile

Cat. No.: B2495254
CAS No.: 889997-88-0
M. Wt: 259.69
InChI Key: KUPACMQFOWNOFY-UHFFFAOYSA-N
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Description

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an acetyl group, an amino group, a chlorophenyl group, and a carbonitrile group

Scientific Research Applications

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate can yield the desired pyrrole derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-4-amino-1-phenylpyrrole-3-carbonitrile: Lacks the chlorophenyl substitution, which may affect its biological activity.

    5-Acetyl-4-amino-1-(4-chlorophenyl)pyrrole-3-carbonitrile: Similar structure but with the chlorine atom in a different position, potentially altering its reactivity and properties.

Uniqueness

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group at the 3-position of the pyrrole ring can enhance its interactions with certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8(18)13-12(16)9(6-15)7-17(13)11-4-2-3-10(14)5-11/h2-5,7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPACMQFOWNOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CN1C2=CC(=CC=C2)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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